molecular formula C14H14Se B14715260 Tolyl selenide CAS No. 22077-56-1

Tolyl selenide

Cat. No.: B14715260
CAS No.: 22077-56-1
M. Wt: 261.23 g/mol
InChI Key: KARJXHREQJWKGW-UHFFFAOYSA-N
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Description

Tolyl selenide is an organoselenium compound with the chemical formula C14H14Se It consists of a selenium atom bonded to a tolyl group, which is a methyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Tolyl selenide can be synthesized through several methods. One common approach involves the reaction of sodium selenide with tolyl halides. Sodium selenide is typically prepared by reducing elemental selenium with sodium borohydride (NaBH4) in an appropriate solvent. The resulting sodium selenide is then reacted with tolyl halides under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tolyl selenide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form selenoxides and selenones.

    Reduction: Reduction of this compound can yield selenols or diselenides, depending on the reducing agent and conditions used.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, aryl halides

Major Products Formed

    Oxidation: Selenoxides, selenones

    Reduction: Selenols, diselenides

    Substitution: Various organoselenium derivatives

Mechanism of Action

The mechanism of action of tolyl selenide involves its ability to participate in redox reactions. Selenium-containing compounds can act as antioxidants by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. In biological systems, this compound can modulate redox signaling pathways, leading to the activation of antioxidant defense mechanisms and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Diphenyl selenide
  • Methyl selenide
  • Ethyl selenide
  • Phenyl selenide

Comparison

Tolyl selenide is unique due to the presence of the tolyl group, which imparts distinct chemical and physical properties compared to other selenides. For example, the methyl group in the tolyl moiety can influence the compound’s reactivity and solubility. Additionally, this compound may exhibit different biological activities compared to other selenides due to its specific molecular structure .

Properties

CAS No.

22077-56-1

Molecular Formula

C14H14Se

Molecular Weight

261.23 g/mol

IUPAC Name

1-methyl-2-(2-methylphenyl)selanylbenzene

InChI

InChI=1S/C14H14Se/c1-11-7-3-5-9-13(11)15-14-10-6-4-8-12(14)2/h3-10H,1-2H3

InChI Key

KARJXHREQJWKGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1[Se]C2=CC=CC=C2C

Origin of Product

United States

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